molecular formula C21H23N3O4S3 B12599408 4-(4-Benzothiazol-2-ylpiperidine-1-sulfonyl)-N-cyclopropylbenzenesulfonamide CAS No. 606082-99-9

4-(4-Benzothiazol-2-ylpiperidine-1-sulfonyl)-N-cyclopropylbenzenesulfonamide

Cat. No.: B12599408
CAS No.: 606082-99-9
M. Wt: 477.6 g/mol
InChI Key: GIBSSUPZSMEFJW-UHFFFAOYSA-N
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Description

4-(4-Benzothiazol-2-ylpiperidine-1-sulfonyl)-N-cyclopropylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole moiety linked to a piperidine ring, which is further connected to a sulfonyl group and a cyclopropyl-substituted benzenesulfonamide. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzothiazol-2-ylpiperidine-1-sulfonyl)-N-cyclopropylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, which is then coupled with a piperidine derivative. The sulfonylation of the piperidine ring is achieved using sulfonyl chlorides under basic conditions. Finally, the cyclopropylbenzenesulfonamide moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzothiazol-2-ylpiperidine-1-sulfonyl)-N-cyclopropylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, amines, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: De-sulfonylated derivatives

    Substitution: Various substituted sulfonamides

Scientific Research Applications

4-(4-Benzothiazol-2-ylpiperidine-1-sulfonyl)-N-cyclopropylbenzenesulfonamide has found applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Benzothiazol-2-ylpiperidine-1-sulfonyl)-N-cyclopropylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety is known to bind to specific active sites, while the piperidine and sulfonyl groups enhance binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Benzothiazol-2-yl-piperidine-1-sulfonyl)-N,N-diethyl-benzamide
  • 4-(4-Benzothiazol-2-yl-piperidine-1-sulfonyl)-N-cyclohexyl-N-methyl-benzamide

Uniqueness

Compared to similar compounds, 4-(4-Benzothiazol-2-ylpiperidine-1-sulfonyl)-N-cyclopropylbenzenesulfonamide stands out due to its cyclopropyl substitution, which imparts unique steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

606082-99-9

Molecular Formula

C21H23N3O4S3

Molecular Weight

477.6 g/mol

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclopropylbenzenesulfonamide

InChI

InChI=1S/C21H23N3O4S3/c25-30(26,23-16-5-6-16)17-7-9-18(10-8-17)31(27,28)24-13-11-15(12-14-24)21-22-19-3-1-2-4-20(19)29-21/h1-4,7-10,15-16,23H,5-6,11-14H2

InChI Key

GIBSSUPZSMEFJW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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